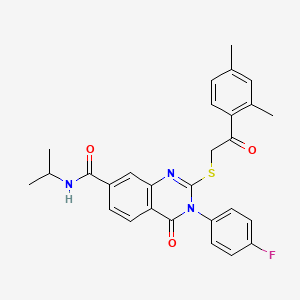

2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a multi-substituted heterocyclic core. Its structure features a 3,4-dihydroquinazoline backbone with a 4-oxo group, a 7-carboxamide moiety, and a thioether-linked 2-(2,4-dimethylphenyl)-2-oxoethyl side chain.

Propriétés

IUPAC Name |

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O3S/c1-16(2)30-26(34)19-6-12-23-24(14-19)31-28(32(27(23)35)21-9-7-20(29)8-10-21)36-15-25(33)22-11-5-17(3)13-18(22)4/h5-14,16H,15H2,1-4H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCONUUPKVGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C22H24FN3O3S

- Molecular Weight : 429.51 g/mol

- IUPAC Name : 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : It appears to affect signaling pathways linked to apoptosis and cell survival.

- Antioxidant Properties : The presence of certain functional groups may confer antioxidant activity, potentially protecting cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values were significantly lower than those for standard chemotherapeutics, indicating potent activity .

Neuroprotective Effects

Research also highlights the neuroprotective properties of this compound:

- Animal Models : In a picrotoxin-induced seizure model, the compound demonstrated significant anticonvulsant activity, with a median effective dose (ED50) comparable to established anticonvulsants .

Anti-inflammatory Activity

Preliminary investigations suggest that the compound may possess anti-inflammatory properties:

- Cytokine Inhibition : Studies indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in treated cell cultures, suggesting a potential role in managing inflammatory conditions .

Case Studies and Clinical Implications

While extensive clinical data on this specific compound is limited, analogous compounds have shown promise in clinical settings:

- Combination Therapy : Similar quinazoline derivatives have been used in combination therapies for enhanced efficacy against resistant cancer types.

- Potential for Drug Development : The unique structural features of this compound could be leveraged in drug design to optimize its pharmacological profile.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The target compound shares a 3,4-dihydroquinazoline-4-one core with derivatives such as N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS: 892259-70-0). Key differences lie in their substituents and side chains:

- Lipophilicity: The 2,4-dimethylphenyl and isopropyl groups in the target compound likely increase lipophilicity (logP >3), favoring membrane permeability over the polar 4-chlorophenoxy and methoxyethyl groups in CAS 892259-70-0 .

Spectroscopic and Tautomeric Behavior

- IR Spectroscopy : The target compound’s thioether group would show νC–S vibrations near 1247–1255 cm⁻¹, similar to S-alkylated triazoles in . Absence of νS–H (~2500–2600 cm⁻¹) confirms the thione tautomer’s dominance, as seen in analogs like compounds [7–9] .

- NMR Analysis : The 4-fluorophenyl group would produce distinct ¹⁹F NMR shifts (~-115 ppm for para-substituted fluorophenyl), differentiating it from chlorine-containing analogs like CAS 892259-70-0 .

Implications for Bioactivity

While direct activity data are unavailable, structural analogs provide insights:

- Kinase Inhibition : Quinazoline derivatives with electron-withdrawing substituents (e.g., 4-fluorophenyl) often exhibit enhanced ATP-binding pocket interactions in kinases like EGFR .

- Metabolic Stability : The thioether linkage in the target compound may reduce oxidative metabolism compared to ether-linked analogs, prolonging half-life .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.